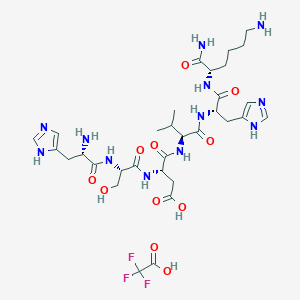

RORgammat agonist 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ROR” refers to ethers, which are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different alkyl or aryl groups. Ethers are known for their relatively low reactivity and are commonly used as solvents in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethers can be synthesized through several methods, including:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. [ R-O^- + R’-X \rightarrow R-O-R’ + X^- ]

Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out at elevated temperatures. [ 2 R-OH \xrightarrow{H_2SO_4} R-O-R + H_2O ]

Industrial Production Methods

Industrially, ethers are produced through the catalytic dehydration of alcohols or by the reaction of alcohols with alkenes in the presence of an acid catalyst. For example, diethyl ether is commonly produced by the acid-catalyzed dehydration of ethanol.

Análisis De Reacciones Químicas

Ethers are relatively inert and do not undergo many reactions. they can participate in the following types of reactions:

Cleavage by Strong Acids: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alkyl halides and alcohols. [ R-O-R’ + HI \rightarrow R-I + R’-OH ]

Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and can be hazardous. [ R-O-R’ + O_2 \rightarrow R-O-O-R’ ]

Aplicaciones Científicas De Investigación

Ethers have a wide range of applications in scientific research, including:

Solvents: Ethers are commonly used as solvents in organic synthesis due to their ability to dissolve a wide range of organic compounds and their relatively low reactivity.

Extraction: Ethers are used in the extraction of organic compounds from aqueous solutions due to their immiscibility with water.

Anesthetics: Some ethers, such as diethyl ether, have been used as anesthetics in medical applications.

Fuel Additives: Ethers such as methyl tert-butyl ether (MTBE) are used as fuel additives to improve the octane rating of gasoline.

Mecanismo De Acción

The mechanism of action of ethers depends on their specific application. As solvents, ethers interact with solute molecules through van der Waals forces and dipole-dipole interactions. In their role as anesthetics, ethers act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.

Comparación Con Compuestos Similares

Ethers can be compared with other similar compounds such as alcohols and esters:

Alcohols: Alcohols contain a hydroxyl group (-OH) attached to an alkyl or aryl group. Unlike ethers, alcohols can form hydrogen bonds, leading to higher boiling points and solubility in water.

Esters: Esters contain a carbonyl group (C=O) adjacent to an ether linkage (R-O-R’). Esters are more reactive than ethers and are commonly used as flavoring agents and in the production of polymers.

Similar compounds include:

- Alcohols (R-OH)

- Esters (R-COO-R’)

- Ketones (R-CO-R’)

Ethers are unique in their relatively low reactivity and their ability to act as solvents for a wide range of organic compounds.

Propiedades

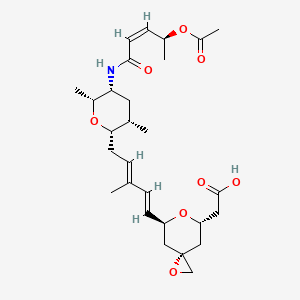

Fórmula molecular |

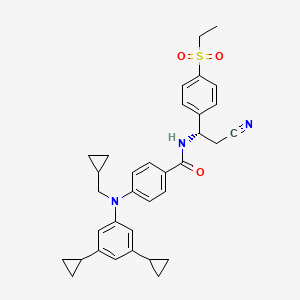

C34H37N3O3S |

|---|---|

Peso molecular |

567.7 g/mol |

Nombre IUPAC |

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-4-[3,5-dicyclopropyl-N-(cyclopropylmethyl)anilino]benzamide |

InChI |

InChI=1S/C34H37N3O3S/c1-2-41(39,40)32-15-11-26(12-16-32)33(17-18-35)36-34(38)27-9-13-30(14-10-27)37(22-23-3-4-23)31-20-28(24-5-6-24)19-29(21-31)25-7-8-25/h9-16,19-21,23-25,33H,2-8,17,22H2,1H3,(H,36,38)/t33-/m0/s1 |

Clave InChI |

USBZHIHCYYIWNH-XIFFEERXSA-N |

SMILES isomérico |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |

SMILES canónico |

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)